2-Chloro-6-(4-heptylcyclohexyl)pyridine-3-carbonitrile

Description

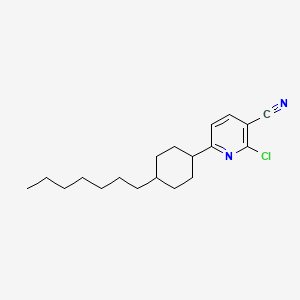

2-Chloro-6-(4-heptylcyclohexyl)pyridine-3-carbonitrile is a substituted pyridine derivative featuring a chloro group at position 2, a nitrile (-CN) group at position 3, and a 4-heptylcyclohexyl substituent at position 4. The 4-heptylcyclohexyl group introduces a bulky aliphatic chain, which likely enhances lipophilicity and steric hindrance compared to aromatic substituents commonly found in analogues.

Properties

IUPAC Name |

2-chloro-6-(4-heptylcyclohexyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN2/c1-2-3-4-5-6-7-15-8-10-16(11-9-15)18-13-12-17(14-21)19(20)22-18/h12-13,15-16H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRDKIAMNYBBFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCC(CC1)C2=NC(=C(C=C2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-6-(4-heptylcyclohexyl)pyridine-3-carbonitrile is a synthetic compound with potential applications in various biological contexts, particularly in agricultural and pharmaceutical sectors. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula: C15H20ClN

- Molecular Weight: 251.78 g/mol

- CAS Number: 1929-82-4

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Nitrification Inhibition

- This compound has been identified as a nitrification inhibitor, which is crucial in agricultural practices to enhance nitrogen use efficiency and reduce environmental impacts such as nitrate leaching.

- Studies have shown that it effectively reduces the nitrification rate in soil, leading to decreased nitrous oxide emissions. For instance, Lan et al. (2023) highlighted its differential impacts on soil nitrogen dynamics and greenhouse gas emissions .

-

Antiviral Activity

- Research indicates potential antiviral properties against HIV-1, where structural analogs have demonstrated significant inhibitory effects on viral replication. The presence of chloro and cyano groups in the pyridine structure enhances its interaction with viral enzymes, leading to effective inhibition .

-

Cancer Therapy Potential

- Preliminary studies suggest that derivatives of this compound may exhibit activity against specific cancer cell lines by targeting pathways involved in cell proliferation and survival. The mechanism often involves interference with receptor tyrosine kinases like c-Met and VEGFR-2, which are critical in tumor growth and angiogenesis .

Nitrification Studies

A comprehensive study by Randall and Vetsch (2005) examined the efficacy of 2-Chloro-6-(trichloromethyl)pyridine (a related compound) in reducing nitrate leaching in corn-soybean rotations. The findings indicated that seasonal applications significantly improved nitrogen retention in soils .

Antiviral Mechanisms

In a study focusing on HIV-1 inhibition, compounds similar to this compound were assessed for their binding affinities to reverse transcriptase enzymes. The results showed that these compounds could achieve picomolar activity against wild-type HIV-1 strains, suggesting a robust mechanism of action through enzyme inhibition .

Case Studies

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Electronic and Steric Effects

- Chloro vs. Other Halogens : The chloro group at position 2 is a common feature in analogues (e.g., ). It provides moderate electron-withdrawing effects, stabilizing the pyridine ring and influencing reactivity in cross-coupling reactions.

- Aromatic vs. Aliphatic Substituents : Unlike analogues with phenyl or fluorophenyl groups (e.g., ), the 4-heptylcyclohexyl group in the target compound introduces significant steric bulk. This may reduce crystallization propensity but improve membrane permeability in biological systems.

- Electron-Deficient Substituents : The trifluoromethyl group (CF₃) in strongly withdraws electrons, increasing electrophilicity at position 5. In contrast, the nitrile group at position 3 stabilizes the ring through conjugation .

Physicochemical Properties

- Lipophilicity : The 4-heptylcyclohexyl group likely elevates logP values compared to analogues with smaller substituents (e.g., furyl or pyridyl ), impacting solubility in polar solvents.

- Thermal Stability : Halogenated derivatives (e.g., ) exhibit higher thermal stability due to strong C-Cl and C-F bonds, whereas aliphatic chains may lower melting points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.